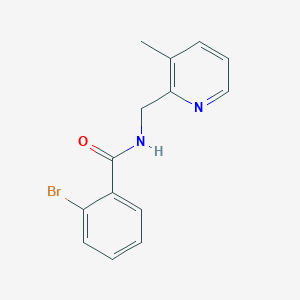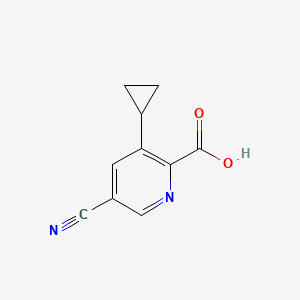
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of bromine, fluorine, and iodine substituents on a phenyl ring, along with a hydrazine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine typically involves the introduction of the hydrazine group to a pre-functionalized aromatic ring. One common method is the nucleophilic substitution reaction, where a suitable precursor such as (5-Bromo-4-fluoro-2-iodophenyl)amine is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent like ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of hazardous materials.
化学反応の分析
Types of Reactions
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Corresponding amines.
Substitution: Various substituted phenylhydrazines depending on the substituent introduced.
科学的研究の応用
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5-Bromo-4-fluoro-2-iodophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of their activity. The presence of halogen atoms can also influence the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- (5-Bromo-4-fluoro-2-iodophenyl)amine
- (5-Bromo-4-fluoro-2-iodophenyl)methanol
- (5-Bromo-4-fluoro-2-iodophenyl)acetic acid
Uniqueness
(5-Bromo-4-fluoro-2-iodophenyl)hydrazine is unique due to the presence of the hydrazine functional group, which imparts distinct reactivity and potential biological activity
特性
分子式 |
C6H5BrFIN2 |
|---|---|
分子量 |
330.92 g/mol |
IUPAC名 |
(5-bromo-4-fluoro-2-iodophenyl)hydrazine |
InChI |
InChI=1S/C6H5BrFIN2/c7-3-1-6(11-10)5(9)2-4(3)8/h1-2,11H,10H2 |
InChIキー |
IUZBLDZWYPQVSW-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Br)F)I)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B14909554.png)





![(S)-tert-Butyl (7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14909581.png)

